molecular formula C18H13Cl2N3OS B11654838 2-Chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]benzamide

2-Chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]benzamide

Cat. No.: B11654838
M. Wt: 390.3 g/mol
InChI Key: CPKUWDMWPOAVJX-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]benzamide is a synthetic organic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-C]pyrazole core substituted with chloro and benzamide groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and pyrazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chloro-N-((4-chlorophenyl)carbamoyl)benzamide
  • 2-Chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide
  • 2-(4-Chlorophenyl)ethylamine

Comparison: Compared to similar compounds, 2-Chloro-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-C]pyrazol-3-YL]benzamide stands out due to its unique thieno[3,4-C]pyrazole core, which imparts distinct chemical and biological properties. Its specific substitution pattern also contributes to its uniqueness, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H13Cl2N3OS

Molecular Weight

390.3 g/mol

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H13Cl2N3OS/c19-11-5-7-12(8-6-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-3-1-2-4-15(13)20/h1-8H,9-10H2,(H,21,24)

InChI Key

CPKUWDMWPOAVJX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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